Benzo(c)naphtho(1,2-m)tetraphene
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Overview
Description
Benzo©naphtho(1,2-m)tetraphene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure composed of multiple fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo©naphtho(1,2-m)tetraphene typically involves multiple steps, including transition metal-catalyzed reactions and oxidative cyclodehydrogenation. One common method is the transition metal-catalyzed kinetic ring annulation, which involves the use of ruthenium-mediated aromatization . Another approach is the iterative Suzuki and Miyaura reactions followed by ring-closing olefin metathesis . These methods allow for the construction of extended polycyclic structures with high precision.
Industrial Production Methods
Industrial production of benzo©naphtho(1,2-m)tetraphene is less common due to the complexity of its synthesis. advancements in synthetic chemistry and the development of more efficient catalytic systems may pave the way for scalable production in the future.
Chemical Reactions Analysis
Types of Reactions
Benzo©naphtho(1,2-m)tetraphene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: DDQ, PhCO3 tBu, trifluoroacetic acid (TFA)
Reduction: NaBH4, LiAlH4
Substitution: Br2, Cl2
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of quinones, while substitution reactions can yield halogenated derivatives.
Scientific Research Applications
Benzo©naphtho(1,2-m)tetraphene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzo©naphtho(1,2-m)tetraphene involves its interaction with molecular targets and pathways within cells. Its planar structure allows it to intercalate into DNA, potentially disrupting cellular processes and leading to cytotoxic effects . Additionally, its electronic properties enable it to participate in charge transfer processes, making it useful in electronic applications .
Comparison with Similar Compounds
Benzo©naphtho(1,2-m)tetraphene can be compared to other polycyclic aromatic hydrocarbons such as:
Benzo[k]tetraphene: Similar in structure but with different electronic properties.
Benzothiophene: Contains a sulfur atom, leading to distinct chemical reactivity and applications.
Hexabenzotetracene: Larger PAH with extended conjugation, used in similar electronic applications.
Uniqueness
Benzo©naphtho(1,2-m)tetraphene stands out due to its specific arrangement of fused rings, which imparts unique electronic properties and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62243-32-7 |
---|---|
Molecular Formula |
C30H18 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
heptacyclo[16.12.0.03,16.04,13.07,12.021,30.022,27]triaconta-1(18),2,4(13),5,7,9,11,14,16,19,21(30),22,24,26,28-pentadecaene |
InChI |
InChI=1S/C30H18/c1-3-7-23-19(5-1)9-13-27-25(23)15-11-21-17-22-12-16-26-24-8-4-2-6-20(24)10-14-28(26)30(22)18-29(21)27/h1-18H |
InChI Key |
LGCUAGZZQCDTLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC5=C(C=C43)C6=C(C=C5)C7=CC=CC=C7C=C6 |
Origin of Product |
United States |
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